molecular formula C13H24N2O3 B14017501 tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14017501
M. Wt: 256.34 g/mol
InChI Key: VFHJBNDFVGIHCI-CHWFTXMASA-N
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Description

tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxyethyl group, and a diazabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[32One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . These systems provide better control over reaction conditions and improve the overall yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and high throughput. The use of such systems can also reduce waste and energy consumption, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the diazabicyclo octane core.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution of the tert-butyl group can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid and well-defined structure. It can also serve as a model compound for studying the effects of steric hindrance on biological activity .

Medicine

In medicine, tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[32Its unique structure can be modified to enhance its binding affinity and selectivity for specific biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. The hydroxyethyl group can form hydrogen bonds with target molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • This compound derivatives
  • Other diazabicyclo octane compounds with different substituents

Uniqueness

The uniqueness of this compound lies in its combination of a tert-butyl group, a hydroxyethyl group, and a diazabicyclo octane core. This combination provides a balance of steric hindrance, hydrogen bonding capability, and rigidity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9-,10+,11-/m1/s1

InChI Key

VFHJBNDFVGIHCI-CHWFTXMASA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2CC[C@@H](N2C(=O)OC(C)(C)C)CN1)O

Canonical SMILES

CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O

Origin of Product

United States

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